molecular formula C12H9N5O2S B8635061 6-(4-Nitrobenzylthio)-purine CAS No. 5434-26-4

6-(4-Nitrobenzylthio)-purine

Cat. No. B8635061
M. Wt: 287.30 g/mol
InChI Key: UBRDHOJAHBCLCW-UHFFFAOYSA-N
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Patent
US07358235B2

Procedure details

After stirring a mixture of 30 mmol of 6-mercaptopurine monohydrate (5.12 g) and 30 mmol of water-free K2CO3 (4.12 g) in 25 mL of dry DMF for 5 minutes, 30 mmol of 4-nitrobenzylbromide (6.48 g) was added. After stirring for 4 h, 200 mL of H2O was added. The obtained solid was filtered and washed with EtOAc and CH2Cl2, followed by drying under vacuum. Yield: 91%.—White powder.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[SH:2][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.O.[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Br)=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C=O)C>[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20][S:2][C:3]2[N:11]=[CH:10][N:9]=[C:8]3[C:4]=2[NH:5][CH:6]=[N:7]3)=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
O.SC1=C2NC=NC2=NC=N1
Name
Quantity
4.12 g
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.48 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The obtained solid was filtered
WASH
Type
WASH
Details
washed with EtOAc and CH2Cl2
CUSTOM
Type
CUSTOM
Details
by drying under vacuum

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CSC2=C3NC=NC3=NC=N2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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